4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

Catalog No.
S3704309
CAS No.
828911-76-8
M.F
C27H24N2O4
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)...

CAS Number

828911-76-8

Product Name

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

IUPAC Name

4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+

InChI Key

QUOCIDQIFWYHLB-QHKWOANTSA-N

SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O

Description

The exact mass of the compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is 440.17360725 g/mol and the complexity rating of the compound is 650. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Structure and Potential Properties: Based on its structure, the molecule contains several functional groups that might be of interest for researchers, including:
    • A central Phenyl-1H-pyrazole core, which is a common scaffold in various bioactive molecules PubChem, CID 135440402: .
    • Ethene (double bond) linkages, which can participate in various chemical reactions.
    • Methoxyphenol groups, which can influence solubility and potential biological interactions.

The compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a complex organic molecule characterized by its unique structural features. It consists of two 2-methoxyphenol units linked through a bis(ethene-2,1-diyl) bridge and further connected to a 1-phenyl-1H-pyrazole moiety. This compound exhibits both aromatic and aliphatic characteristics, making it an interesting subject for various chemical and biological studies. The molecular formula is C27H22N2O4C_{27}H_{22}N_2O_4, indicating a significant degree of unsaturation and the presence of nitrogen and oxygen functionalities.

Due to its functional groups:

  • Condensation Reactions: It can react with carbonyl compounds to form Schiff bases.
  • Reduction: The compound's double bonds can be reduced using agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: Under oxidative conditions, it may form imine oxides or other oxidation products.
  • Alkylation/Acylation: The aromatic rings can undergo electrophilic substitution reactions, leading to N-alkyl or N-acyl derivatives.
  • Polymerization: If multiple reactive sites are present, polymerization could occur.

Research has indicated that compounds similar to 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) exhibit significant biological activities. Notably, derivatives have shown potential cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain curcumin-pyrazole derivatives possess anti-inflammatory and antioxidant properties, which may be attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .

The synthesis of this compound typically involves multi-step organic reactions:

  • Aldol Condensation: Starting from vanillin or similar precursors, the reaction with 2,4-pentanedione or other carbonyl compounds can yield intermediate products.
  • Formation of Pyrazole Ring: The introduction of phenylhydrazine leads to the formation of the pyrazole structure through cyclization.
  • Coupling Reactions: Finally, coupling reactions involving the bis(ethene) moiety are performed to link the methoxyphenol units.

The potential applications of this compound span several fields:

  • Pharmaceuticals: Due to its cytotoxicity against cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Material Science: The unique structural properties may allow it to be used in creating novel polymers or materials with specific optical or electronic properties.
  • Agriculture: Compounds with similar structures have been investigated for their potential as agrochemicals due to their biological activity against pests.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Cellular Uptake Studies: Understanding how well the compound penetrates cell membranes can help assess its bioavailability and efficacy in therapeutic applications.

Several compounds share structural similarities with 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol). Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4'-((1E,1'E)-(1-(4-Chlorophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol)Chlorine substitutionIncreased lipophilicity may enhance bioactivity
4,4'-((1E,1'E)-(1H-Pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol)No phenyl substitutionPotentially different biological activity due to lack of phenyl group
4,4'-((1E,1'E)-(1-(Dinitrophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol)Dinitro substitutionEnhanced reactivity and possible increased cytotoxicity

These compounds highlight the versatility of pyrazole-based structures in medicinal chemistry while showcasing the unique features of the target compound that may contribute to its distinct biological profile.

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

440.17360725 g/mol

Monoisotopic Mass

440.17360725 g/mol

Heavy Atom Count

33

UNII

TS3085B7P8

Dates

Modify: 2023-08-20

Explore Compound Types